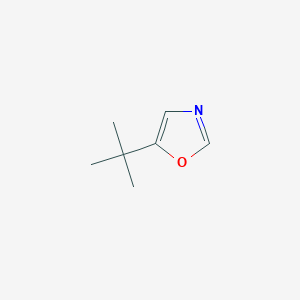

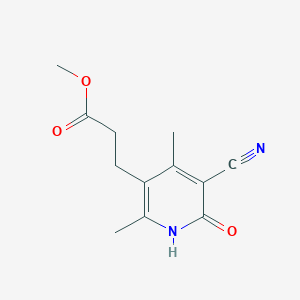

5-Tert-butyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

5-Tert-butyl-1,3-oxazole is a stable liquid at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

I2/TBHP-mediated Domino Process The synthesis of 2,5-disubstituted oxazoles, including structures similar to 5-Tert-butyl-1,3-oxazole, can be achieved through a TBHP (tert-butyl hydroperoxide)/I2-mediated domino strategy. This process involves the formation of intermolecular C–N bonds and intramolecular C–O bonds, yielding oxazole derivatives from readily available substrates under mild conditions (Feng et al., 2013).

Metal-Free Tandem Synthesis A metal-free tandem Csp3-H bond functionalization of ketones and 1,3-dipolar cycloaddition has been developed, providing an efficient approach to a variety of oxazole and isoxazoline derivatives. This protocol allows for the synthesis of isoxazolines with significant antifungal activity (Dai et al., 2019).

Synthesis via Cerium(III) Triflate-Catalyzed Cascade Reaction The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce(OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. This method facilitates the synthesis of diversely functionalized oxazoles under mild conditions, with certain derivatives showing good anticancer activities in human cancer cells (Cao et al., 2020).

Synthesis of 5-tert-Butyl-1,3-benzoxazole Derivatives A detailed study was conducted on the synthesis of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, providing insights into the structural intricacies and interactions of benzoxazole derivatives. The study highlighted the crystal packing controlled by π–π stacking interactions, which could be pertinent in understanding the properties of similar compounds like 5-Tert-butyl-1,3-oxazole (Li et al., 2008).

Direcciones Futuras

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has led to an increase in the synthesis of various oxazole derivatives for their potential therapeutic applications . The future of 5-Tert-butyl-1,3-oxazole likely lies in further exploration of its biological activities and potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

5-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQTMRZVYOSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,3-oxazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

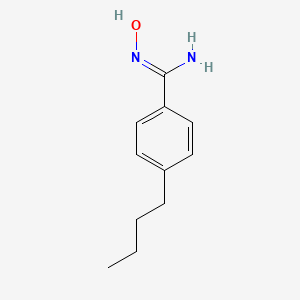

![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)

![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

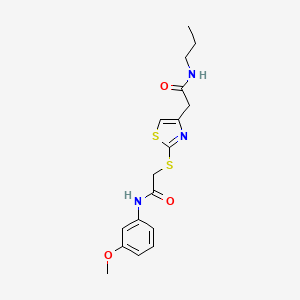

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)

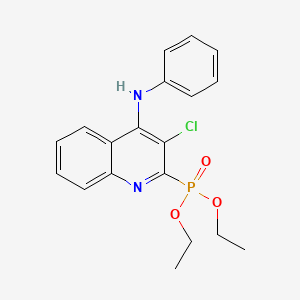

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2680391.png)